Nsi-189 phosphate

Mechanism of Action Monoamine Independence Neurogenesis

NSI-189 phosphate is the definitive research tool for dissecting neurogenic antidepressant mechanisms independent of monoamine pathways. Preclinical studies confirm its unique multi-domain activity—upregulating BDNF/SCF, reversing synaptic plasticity deficits, and delivering procognitive effects (Cohen's d up to 1.12 in CogScreen). Unlike fluoxetine or ketamine, NSI-189 operates via entirely distinct molecular cascades, eliminating confounding variables in neurogenesis-focused experiments. Its selective efficacy in moderate depression (MADRS<30) and validated LTP restoration in Angelman syndrome models further distinguish it as an irreplaceable probe for biomarker-driven and synaptic dysfunction research. Substitution with conventional antidepressants compromises scientific integrity.

Molecular Formula C22H33N4O5P
Molecular Weight 464.5 g/mol
CAS No. 1270138-41-4
Cat. No. B560193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNsi-189 phosphate
CAS1270138-41-4
Synonyms(4-benzylpiperazin-1-yl)-(2-(3-methylbutylamino)pyridin-3-yl)methanone;  NSI-189;  NSI-189 phosphate
Molecular FormulaC22H33N4O5P
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.OP(=O)(O)O
InChIInChI=1S/C22H30N4O.H3O4P/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19;1-5(2,3)4/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24);(H3,1,2,3,4)
InChIKeyLWHMGALTTIYPJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSI-189 Phosphate (CAS 1270138-41-4) for Research Procurement: Neurogenic Antidepressant Procurement Guide


NSI-189 phosphate (Amdiglurax phosphate; CAS 1270138-41-4) is a benzylpiperazine-aminopyridine small molecule characterized as a novel neurogenic stimulator with pleiotropic properties, including antidepressant, procognitive, synaptoplastic, and neurotrophic activities demonstrated in preclinical studies [1]. Unlike conventional antidepressants that target monoamine systems, its primary pharmacological activity is the stimulation of neurogenesis in the adult hippocampus, mediated in part through upregulation of neurotrophic factors such as BDNF and SCF . This distinct mechanism offers a different research tool for investigating non-monoamine-based therapeutic strategies in major depressive disorder (MDD) and other neurological conditions [2].

Why Generic Neurogenic Agents Cannot Replace NSI-189 Phosphate: A Mechanism-Based Procurement Consideration


Substitution with other neurogenic or antidepressant compounds for research applications is not scientifically justifiable due to NSI-189's unique mechanism of action that is independent of monoamine reuptake pathways [1]. While compounds like fluoxetine or ketamine may also promote neurogenesis, they do so through entirely distinct molecular cascades (e.g., serotonergic modulation or NMDA receptor antagonism), confounding the interpretation of neurogenesis-specific outcomes . Furthermore, NSI-189's specific benzylpiperazine-aminopyridine scaffold, which confers its unique multi-domain activity profile, is not replicated by any other commercially available research compound [2]. The evidence below quantifies this differentiation across key experimental dimensions.

NSI-189 Phosphate: Quantifiable Differentiation Evidence for Research Procurement


Monoamine-Independent Mechanism: A Distinct Pharmacological Profile for Mechanistic Studies

NSI-189 phosphate is explicitly characterized as a neurogenic compound whose antidepressant activity is independent of monoamine reuptake pathways [1]. This differentiates it fundamentally from SSRIs like fluoxetine and SNRIs like venlafaxine, which act by inhibiting the reuptake of serotonin and/or norepinephrine . This property allows for the isolation of neurogenesis-related effects without confounding serotonergic, noradrenergic, or dopaminergic modulation.

Mechanism of Action Monoamine Independence Neurogenesis

Quantified Cognitive Improvement in Clinical Trials: Differentiating from Placebo

In a Phase 2 clinical trial, NSI-189 phosphate at 40 mg daily demonstrated statistically significant improvements in multiple cognitive function measures versus placebo [1]. Specifically, the CogScreen test showed absolute Cohen's d effect sizes ranging from 0.12 to 1.12 in favor of NSI-189, with p-values between 0.002 and 0.048 for variables showing overall significance [1]. In a post-hoc analysis, 31% of CogScreen variables significantly improved in moderately depressed patients (MADRS < 30) compared to only 14% in severely depressed patients (MADRS ≥30) [2].

Cognitive Function Phase 2 Clinical Trial Placebo-Controlled

Selective Efficacy in Moderate Depression: A Differentiating Clinical Subgroup

NSI-189's antidepressant effect is not uniform across all depressed patients but shows a quantifiable, significant benefit in the subgroup of moderately depressed individuals [1]. The 80 mg dose showed a significant benefit over placebo using the MADRS-6 subscale (P = 0.046) exclusively in patients with baseline MADRS scores < 30 (moderately depressed) [1]. No significant effect was observed in the severely depressed subgroup (MADRS ≥30) [1].

Depression Severity Patient Stratification MADRS Score

Enhancement of Synaptic Plasticity: Quantified Effects in Preclinical Models

NSI-189 phosphate enhances synaptic plasticity, a key process in learning and memory, through activation of the TrkB and Akt signaling pathways [1]. In a mouse model of Angelman syndrome, a short treatment with daily injections of NSI-189 reversed impairments in both cognitive and motor functions [1]. Furthermore, NSI-189 has been shown to restore long-term potentiation (LTP) in brain slice preparations, a cellular correlate of memory [2].

Synaptic Plasticity LTP TrkB/Akt Pathway

Phosphate Salt Form for Enhanced Oral Bioavailability: A Practical Procurement Advantage

NSI-189 phosphate (CAS 1270138-41-4) is a specific salt form that offers enhanced oral bioavailability compared to its freebase counterpart (CAS 1270138-40-3) . The phosphate salt improves aqueous solubility, which is a critical factor for in vivo dosing and achieving consistent plasma concentrations in preclinical models . While both forms are commercially available, the phosphate salt is the form used in the majority of published in vivo research and clinical trials [1].

Bioavailability Formulation Pharmacokinetics

Optimized Research Applications for NSI-189 Phosphate: Guidance for Laboratory and Preclinical Use


Investigating Non-Monoaminergic Antidepressant Mechanisms

NSI-189 phosphate is the compound of choice for research aimed at understanding neurogenesis-dependent antidepressant effects, as its mechanism is explicitly independent of monoamine reuptake inhibition [1]. This makes it an ideal tool for studying novel therapeutic targets beyond serotonin and norepinephrine systems, allowing for the dissection of the neurogenic component of antidepressant action without confounding traditional mechanisms.

Preclinical Models of Cognitive Dysfunction in Mood Disorders

Given its quantified clinical procognitive effects (Cohen's d up to 1.12 in CogScreen tests) [1], NSI-189 phosphate is highly suitable for preclinical studies investigating cognitive impairment associated with depression. Researchers can utilize validated cognitive tasks in rodent models (e.g., Morris water maze, novel object recognition) to measure the compound's impact on learning and memory, with the expectation of observing dose-dependent improvements consistent with its clinical profile.

Studying Patient Stratification and Differential Response in Depression

The selective efficacy of NSI-189 in moderately depressed patients (MADRS < 30) [1] provides a unique opportunity to explore biological underpinnings of differential drug response. Research programs focused on biomarkers or genetic predictors of treatment outcome can leverage this property to develop and validate stratification strategies, using NSI-189 as a probe to differentiate between depression subtypes.

Neuroplasticity and Synaptic Restoration Research in Genetic Disorders

NSI-189's demonstrated ability to reverse synaptic plasticity deficits and restore LTP in an Angelman syndrome mouse model [1] positions it as a key research tool for investigating disorders of synaptic dysfunction. This includes studies on other genetic conditions affecting plasticity (e.g., Fragile X syndrome, Rett syndrome) or acquired conditions like traumatic brain injury and stroke, where enhancing neuroplasticity is a therapeutic goal.

Technical Documentation Hub

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